Bis(3-methylmorpholine-4-carboximidamide) Sulfate: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
Bis(3-methylmorpholine-4-carboximidamide) Sulfate: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and metabolic pathway modulation, highly polar, low-molecular-weight heterocycles play a critical role. Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid (CAS: 1803604-48-9) is a specialized cyclic guanidine derivative utilized primarily as a screening compound and synthetic building block. By combining the metabolic stability of a morpholine ring, the conformational restriction of a methyl substitution, and the bidentate hydrogen-bonding capacity of a carboximidamide moiety, this compound serves as a potent pharmacophore for targeting acidic residues in enzyme active sites .
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale in drug design, and a self-validating protocol for its synthesis and analytical verification.
Chemical Structure & Physicochemical Profile
The compound is a 2:1 bis-sulfate salt, meaning two equivalents of the 3-methylmorpholine-4-carboximidamide free base are ionically bonded to one equivalent of a central sulfate anion. This stoichiometric ratio is critical for maximizing the compound's aqueous solubility and crystalline stability during high-throughput screening (HTS) campaigns.
Quantitative Physicochemical Data
Data summarized for the bis-sulfate salt formulation.
| Property | Value |
| Chemical Name | Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid |
| CAS Number | 1803604-48-9 |
| Molecular Formula | C₁₂H₂₈N₆O₆S |
| Molecular Weight | 384.45 g/mol |
| Free Base Exact Mass | 143.19 g/mol (per monomer) |
| SMILES | OS(O)(=O)=O.CC1COCCN1C(N)=N.CC1COCCN1C(N)=N |
| Structural Class | Cyclic Guanidine / Morpholine Derivative |
| Physical State | Solid (Crystalline Powder) |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, it is vital to understand why specific structural moieties are selected during lead optimization. The architecture of Bis(3-methylmorpholine-4-carboximidamide) is not arbitrary; it is engineered for precise biological engagement .
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The Morpholine Core: Unlike highly basic piperidines or highly flexible aliphatic amines, the morpholine oxygen introduces an electron-withdrawing effect that lowers the overall lipophilicity (LogP) while improving metabolic stability against cytochrome P450 (CYP) oxidation.
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C3-Methyl Conformational Restriction: The introduction of a methyl group at the C3 position adjacent to the nitrogen creates a chiral center and induces steric bulk. This restricts the ring-flip conformational flexibility of the morpholine chair, locking the molecule into a preferred geometry that minimizes the entropic penalty upon binding to a target's hydrophobic pocket.
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The Carboximidamide (Guanidine) Moiety: With a pKa typically >12, the carboximidamide group remains fully protonated at physiological pH (7.4). This permanent positive charge allows it to act as a bioisostere for basic amines, forming exceptionally strong, bidentate salt bridges with aspartate (Asp) or glutamate (Glu) residues within enzyme active sites (e.g., proteases, nitric oxide synthase, or DPP-4).
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The Sulfate Counterion: While hydrochloride salts are common, the bis-sulfate salt often yields superior hygroscopic profiles and dissolution rates, which are critical for maintaining consistent molarity in aqueous in vitro assays .
Pharmacophore mapping of the compound's structural moieties to biological target interactions.
Experimental Protocols: A Self-Validating Synthesis System
To ensure absolute trustworthiness in the generation of this compound for biological screening, the following protocol integrates synthesis with mandatory, orthogonal quality control (QC) checkpoints. This ensures the system is self-validating at every phase.
Phase 1: Guanylation of 3-Methylmorpholine
Objective: Convert the secondary amine of 3-methylmorpholine into a carboximidamide.
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Causality: We utilize 1H-pyrazole-1-carboximidamide hydrochloride as the guanylating agent rather than toxic cyanamide. The expulsion of pyrazole as a stable leaving group thermodynamically drives the reaction to completion.
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Procedure:
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Dissolve 1.0 equivalent of 3-methylmorpholine in anhydrous N,N-dimethylformamide (DMF).
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Add 1.1 equivalents of 1H-pyrazole-1-carboximidamide hydrochloride and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.
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Stir the mixture at 80°C under an inert argon atmosphere for 12 hours.
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Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the secondary amine spot confirms reaction completion.
Phase 2: Isolation of the Free Base
Objective: Remove pyrazole byproducts and isolate the pure amidine free base.
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Procedure:
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Concentrate the DMF under reduced pressure.
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Partition the residue between 1M NaOH (aq) and dichloromethane (DCM). The basic environment ensures the amidine is in its free base form, partitioning into the organic layer.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Self-Validation Checkpoint 2: Conduct ¹H NMR (CDCl₃). The absence of aromatic pyrazole protons (~7.6 ppm) and the presence of broad amidine N-H singlets validate the intermediate's purity.
Phase 3: Bis-Sulfate Salt Formation
Objective: Precipitate the highly soluble 2:1 bis-sulfate salt.
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Causality: Sulfuric acid is diprotic. By strictly controlling the stoichiometry to exactly 0.5 molar equivalents, we force the formation of the bis-salt, which prevents the formation of mixed mono-salt impurities.
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Procedure:
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Dissolve the free base in a minimal volume of absolute ethanol.
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Dropwise, add exactly 0.5 equivalents of 1M aqueous sulfuric acid (H₂SO₄) while stirring vigorously at 0°C.
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Allow the bis-sulfate salt to crystallize out of the solution. Filter and wash with cold diethyl ether.
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Self-Validation Checkpoint 3: Perform Elemental Analysis (CHNS). The theoretical mass percentages must align perfectly with the C₁₂H₂₈N₆O₆S formula to confirm the 2:1 base-to-acid ratio.
Phase 4: Final Quality Control
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Self-Validation Checkpoint 4: Run LC-MS (ESI+). The spectrum must show a dominant [M+H]⁺ peak at m/z 144.2 (corresponding to the monomeric free base). Quantitative HPLC (UV detection at 210 nm) must demonstrate >95% purity to be cleared for whole-cell or enzymatic screening assays.
Experimental workflow for synthesizing Bis(3-methylmorpholine-4-carboximidamide) sulfate.
Conclusion & Applications in Screening
Compounds featuring the morpholine-4-carboximidamide scaffold are highly valued in early-stage drug discovery. Because of their low molecular weight and high polarity, they are exceptionally adept at penetrating bacterial cell envelopes, making them ideal candidates for whole-cell phenotypic screening against pathogens like Staphylococcus aureus. Furthermore, the structural similarity to known biguanides (like metformin) and antiviral agents (like moroxydine) positions Bis(3-methylmorpholine-4-carboximidamide) sulfate as a prime starting point for hit-to-lead optimization in metabolic and infectious disease research.
References
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MolPort. "bis(3-methylmorpholine-4-carboximidamide); sulfuric acid | 1803604-48-9". MolPort Chemical Database.[Link][1]
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Lim, A. S. T., Vincent, I. M., Barrett, M. P., & Gilbert, I. H. "Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies." ACS Omega, 2019, 4(21), 19199–19215.[Link][2]
